molecular formula C11H18N2O2 B2489688 cis-2-Boc-amino-cyclopentanecarbonitrile CAS No. 874293-97-7

cis-2-Boc-amino-cyclopentanecarbonitrile

Cat. No.: B2489688
CAS No.: 874293-97-7
M. Wt: 210.277
InChI Key: OYINKCOTAVORFZ-IUCAKERBSA-N
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Description

cis-2-Boc-amino-cyclopentanecarbonitrile is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-cyanocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINKCOTAVORFZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Boc-amino-cyclopentanecarbonitrile typically involves the reaction of cyclopentanone with tert-butyl carbamate and a cyanide source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-2-Boc-amino-cyclopentanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-Boc-amino-cyclopentanecarbonitrile is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of cis-2-Boc-amino-cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-Boc-amino-cyclopentanecarbonitrile is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

cis-2-Boc-amino-cyclopentanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure

The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a cyano group attached to the cyclopentane ring. This unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. The compound's structural components allow it to interact effectively with enzyme active sites, leading to inhibition of their activity.

Enzyme Inhibition

One notable area of study is the compound's role as a dipeptidyl peptidase IV (DPP IV) inhibitor. DPP IV is crucial in glucose metabolism and is a target for diabetes treatment. Studies have shown that similar compounds can effectively inhibit DPP IV, suggesting that this compound may exhibit similar properties .

Cytotoxicity

Preliminary studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound is limited, compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines, indicating potential anti-cancer properties .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • DPP IV Inhibition : A study involving a related cyclopentanecarbonitrile compound demonstrated effective inhibition of DPP IV, leading to improved glycemic control in diabetic models .
  • Cytotoxicity Assessment : Research on scorpionate complexes showed that compounds with similar functionalities exhibited IC50 values significantly lower than established chemotherapeutics like cisplatin, indicating their potential as anti-cancer agents .

Data Table: Biological Activity Comparison

CompoundTarget Enzyme/ActivityIC50 Value (µM)Reference
This compoundDPP IV InhibitionTBD
Related cyclopentanecarbonitrileDPP IV Inhibition12.5
Scorpionate ComplexCytotoxicity0.65 (SW116)
CisplatinCytotoxicity8.62 (SW116)

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